![molecular formula C13H15ClO B1491438 2-(4-Chlorophenyl)cycloheptan-1-one CAS No. 107776-14-7](/img/structure/B1491438.png)
2-(4-Chlorophenyl)cycloheptan-1-one
Overview
Description
“2-(4-Chlorophenyl)cycloheptan-1-one” is a compound with the CAS Number: 107776-14-7 . It has a molecular weight of 222.71 . It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4-chlorophenyl)cycloheptanone . The Inchi Code is 1S/C13H15ClO/c14-11-8-6-10 (7-9-11)12-4-2-1-3-5-13 (12)15/h6-9,12H,1-5H2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, ketamine, include reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .
Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder. It is soluble in organic solvents such as ethanol and methanol. It has a melting point of 85-86°C and a boiling point of 320°C. This compound is stable under normal conditions, but it is sensitive to light and moisture.
Scientific Research Applications
Photochemistry
Research has explored the photochemical properties of compounds similar to 2-(4-Chlorophenyl)cycloheptan-1-one, focusing on photochemical reactions and mechanisms. For instance, the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one was studied, revealing unique [2+2] cycloaddition products without phenyl migration typically associated with its cyclohexenone counterparts. X-ray crystallographic methods confirmed the structure and stereochemistry of the cycloheptenone dimers produced, offering insights into the photochemical behavior of similar compounds (Bunce, Taylor, & Holt, 1991).
Organic Synthesis and Reactivity
In organic synthesis, the reactivity and transformation of chlorophenyl derivatives have been a point of interest. Aryl cations from aromatic halides, including 4-chlorophenol, have been generated through photogeneration, demonstrating the potential for forming arylated products in various yields. This reactivity profile underlines the versatility of chlorophenyl compounds in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Material Science and Quantum Chemical Analysis
The synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one, a compound structurally related to this compound, was carried out to evaluate its potential as a novel NLO material. Quantum chemical and thermodynamic properties were correlated with experimental results, identifying the molecule's potential in advanced material applications (Parveen, Bishnoi, Fatma, Devi, & Verma, 2019).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRGTGJOFLFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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